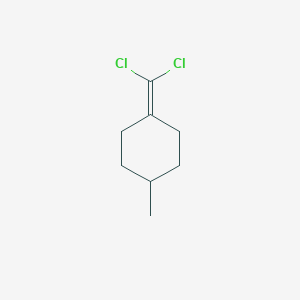

1-(Dichloromethylidene)-4-methylcyclohexane

Description

Properties

IUPAC Name |

1-(dichloromethylidene)-4-methylcyclohexane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12Cl2/c1-6-2-4-7(5-3-6)8(9)10/h6H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMFHGLOHOMYZME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(=C(Cl)Cl)CC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12Cl2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(Dichloromethylidene)-4-methylcyclohexane typically involves the reaction of 4-methylcyclohexanone with dichloromethane in the presence of a strong base, such as potassium tert-butoxide. The reaction is carried out under anhydrous conditions to prevent hydrolysis and to ensure high yield. The reaction mechanism involves the formation of a carbanion intermediate, which subsequently reacts with dichloromethane to form the desired product.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

1-(Dichloromethylidene)-4-methylcyclohexane undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

Substitution: Nucleophilic substitution reactions can occur, where the dichloromethylidene group is replaced by other nucleophiles such as amines or thiols.

Addition: The compound can undergo addition reactions with electrophiles, such as hydrogen halides, to form haloalkanes.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, toluene, and ethanol, as well as catalysts like palladium on carbon or platinum oxide. Major products formed from these reactions depend on the specific reagents and conditions used but generally include a variety of substituted cyclohexane derivatives.

Scientific Research Applications

1-(Dichloromethylidene)-4-methylcyclohexane has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways involving halogenated compounds.

Medicine: Research into potential pharmaceutical applications includes the development of new drugs that leverage the compound’s reactivity and stability.

Industry: It is used in the production of specialty chemicals and materials, including polymers and resins, due to its ability to undergo various chemical transformations.

Mechanism of Action

The mechanism by which 1-(Dichloromethylidene)-4-methylcyclohexane exerts its effects involves its reactivity towards nucleophiles and electrophiles. The dichloromethylidene group is highly reactive, allowing the compound to participate in a wide range of chemical reactions. Molecular targets and pathways involved include interactions with enzymes and proteins that can catalyze the transformation of the compound into more complex molecules.

Comparison with Similar Compounds

Table 1: Molecular Properties of Cyclohexane Derivatives

Key Observations :

- Electrophilicity: The dichloromethylidene group in the target compound enhances electrophilic reactivity compared to non-halogenated derivatives like MCHM. This property is critical in agrochemical synthesis .

- Steric Effects : Bulky substituents (e.g., tert-butyl in cis-1-tert-butyl-4-chlorocyclohexane) reduce reaction rates, whereas smaller groups (methyl, chloro) favor conformational flexibility .

Environmental and Toxicological Profiles

Table 2: Environmental and Health Impact Data

Insights :

- Chlorinated cyclohexanes generally pose higher health risks due to bioaccumulation and resistance to degradation. MCHM’s crude formulation caused widespread contamination due to its solubility and low odor threshold .

Biological Activity

1-(Dichloromethylidene)-4-methylcyclohexane, a compound with potential applications in various chemical processes, has garnered attention for its biological activity. This article explores its toxicity, metabolic pathways, and effects on human health and the environment, drawing from diverse research findings.

- Molecular Formula : C10H12Cl2

- CAS Number : Not specifically listed in the provided sources, but related compounds such as 4-Methylcyclohexanemethanol (MCHM) are referenced.

- Structure : The compound features a cyclohexane ring substituted with a dichloromethylidene group and a methyl group, which may influence its reactivity and biological interactions.

Toxicological Profile

Research indicates that compounds similar to this compound exhibit moderate toxicity. For instance, studies on 4-MCHM, a related compound, have shown:

- Acute Toxicity : The oral LD50 for MCHM is approximately 825 mg/kg in rats, indicating moderate acute toxicity .

- Dermal Toxicity : The dermal LD50 exceeds 2000 mg/kg .

- Effects on Organs : A 28-day study revealed that doses around 400 mg/kg resulted in minor toxic effects on the liver and kidneys .

Metabolic Pathways

The metabolism of alicyclic compounds like MCHM generally leads to the formation of corresponding carboxylic acids. In the case of MCHM, it metabolizes primarily to 4-methylcyclohexanecarboxylic acid, which has been associated with both acute and chronic toxicity to aquatic organisms .

Biological Activity Studies

Recent investigations into the biological activity of related compounds have utilized various methodologies:

- Cell-Based Assays : Studies using yeast and human lung epithelial cells demonstrated that while MCHM itself exhibited low biological activity against certain cellular targets, its metabolites were found to be more toxic than the parent compound. This suggests that metabolic conversion significantly alters the biological impact of these compounds .

Table 1: Toxicity Data Summary for Related Compounds

| Compound | Oral LD50 (mg/kg) | Dermal LD50 (mg/kg) | Key Effects |

|---|---|---|---|

| 4-Methylcyclohexanemethanol (MCHM) | 825 | >2000 | Liver and kidney effects at high doses |

| This compound | TBD | TBD | TBD |

Case Studies

A notable case study involved a large-scale chemical spill in Charleston, West Virginia, where MCHM contaminated drinking water. This incident highlighted the need for further research into the long-term health impacts of exposure to such compounds. Initial assessments indicated skin and eye irritation as primary concerns, but comprehensive toxicological data remain limited .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(Dichloromethylidene)-4-methylcyclohexane, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via chlorodehydroxylation of 4-methylcyclohexanol derivatives. For example, substituting hydroxyl groups with dichloromethylidene requires using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under anhydrous conditions. Reaction temperature (0–25°C) and solvent polarity (e.g., dichloromethane vs. toluene) significantly affect yield and purity. A table summarizing conditions from analogous reactions (e.g., chlorination of 1-Methyl-4-t-butylcyclohexanol) is provided below:

| Precursor | Reagent | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 4-Methylcyclohexanol | PCl₅ | Dichloromethane | 0 | 72 | |

| 4-Methylcyclohexene | Cl₂ | CCl₄ | 25 | 58 |

- Key Consideration : Monitor reaction progress via TLC or GC-MS to avoid over-chlorination.

Q. How can NMR spectroscopy distinguish stereoisomers in this compound?

- Methodological Answer : ¹H and ¹³C NMR are critical for identifying axial vs. equatorial substituents. The dichloromethylidene group deshields adjacent protons, causing distinct splitting patterns (e.g., doublets at δ 5.2–5.8 ppm for vinyl protons). Compare with data from structurally similar compounds like 4-Hydroxy-2,2-dimethylcyclohexanone, where substituent positioning alters chemical shifts by 0.3–0.7 ppm .

Advanced Research Questions

Q. What strategies resolve contradictions in reported reactivity data for dichloromethylidene-substituted cyclohexanes?

- Methodological Answer : Discrepancies often arise from solvent effects or competing reaction pathways. For example, dichloromethylidene groups may undergo nucleophilic substitution or elimination depending on the base (e.g., K₂CO₃ vs. DBU). A case study on 4-(Chloromethyl)hex-1-ene showed that polar aprotic solvents (DMF) favor substitution, while non-polar solvents (hexane) promote elimination . Validate hypotheses via kinetic studies (e.g., UV-Vis monitoring) or DFT calculations to map energy barriers.

Q. How can computational chemistry predict the regioselectivity of Diels-Alder reactions involving this compound?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G** level can model transition states. For example, studies on methyl-substituted cyclohexenes revealed that electron-withdrawing groups (e.g., dichloromethylidene) lower the LUMO energy, enhancing reactivity with electron-rich dienes . Compare frontier molecular orbitals (HOMO-LUMO gaps) using software like Gaussian or ORCA.

Q. What are the challenges in characterizing the biological activity of dichloromethylidene derivatives, and how can they be mitigated?

- Methodological Answer : Bioactivity assays must account for hydrolytic instability. For instance, dichloromethylidene groups in 4-(Chloromethyl)hex-1-ene hydrolyze to aldehydes in aqueous media, complicating toxicity studies . Use stabilized formulations (e.g., liposomal encapsulation) or conduct short-term exposure assays. Cross-validate results with structurally stable analogs (e.g., 4-Methyl-1-cyclohexanemethanol) to isolate effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.